Acetamide, N-[3-[(2,3-dihydroxypropyl)ethylamino]phenyl]-
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Overview
Description
Acetamide, N-[3-[(2,3-dihydroxypropyl)ethylamino]phenyl]-: is a chemical compound with the molecular formula C13H20N2O3 and a molecular weight of 252.31 g/mol . This compound is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with a 2,3-dihydroxypropyl and ethylamino group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[3-[(2,3-dihydroxypropyl)ethylamino]phenyl]- typically involves the reaction of 3-aminophenylacetamide with 2,3-dihydroxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl groups in the 2,3-dihydroxypropyl moiety can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides or alkoxides under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Acetamide, N-[3-[(2,3-dihydroxypropyl)ethylamino]phenyl]- is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in diverse chemical reactions, making it valuable in organic synthesis.
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. Its ability to form stable complexes with proteins makes it a useful tool in biochemical assays.
Industry: In the industrial sector, Acetamide, N-[3-[(2,3-dihydroxypropyl)ethylamino]phenyl]- is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of Acetamide, N-[3-[(2,3-dihydroxypropyl)ethylamino]phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The 2,3-dihydroxypropyl group plays a crucial role in these interactions by forming hydrogen bonds with amino acid residues in the target proteins. This binding can lead to changes in the protein’s conformation and activity, thereby exerting its effects.
Comparison with Similar Compounds
- N-[3-(ethylamino)phenyl]acetamide
- Acetamide, N-(3-((2,3-dihydroxypropyl)ethylamino)phenyl)-
Comparison:
- N-[3-(ethylamino)phenyl]acetamide: This compound lacks the 2,3-dihydroxypropyl group, which significantly affects its reactivity and interaction with biological targets. It may have different chemical and biological properties compared to Acetamide, N-[3-[(2,3-dihydroxypropyl)ethylamino]phenyl]- .
- Acetamide, N-(3-((2,3-dihydroxypropyl)ethylamino)phenyl)-: This compound is structurally similar but may differ in terms of its physical properties and reactivity due to variations in the substitution pattern on the phenyl ring .
Conclusion
Acetamide, N-[3-[(2,3-dihydroxypropyl)ethylamino]phenyl]- is a versatile compound with significant applications in various fields Its unique structure and reactivity make it valuable in chemical synthesis, biological research, medicinal chemistry, and industrial processes
Properties
CAS No. |
63467-22-1 |
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Molecular Formula |
C13H20N2O3 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
N-[3-[2,3-dihydroxypropyl(ethyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C13H20N2O3/c1-3-15(8-13(18)9-16)12-6-4-5-11(7-12)14-10(2)17/h4-7,13,16,18H,3,8-9H2,1-2H3,(H,14,17) |
InChI Key |
FDQUOJCGZFBPEO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(CO)O)C1=CC=CC(=C1)NC(=O)C |
Origin of Product |
United States |
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